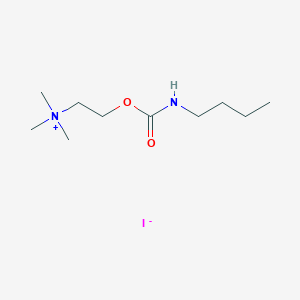

Choline, iodide, butylcarbamate

Description

Conceptual Framework for Multicomponent Chemical Entities in Biological Research

The investigation of multicomponent chemical entities in a biological context is built on the understanding that interactions between molecules are central to biological and chemical systems. researchgate.net The formation of these complex assemblies is critical in fields like chemical biology for the development of next-generation therapeutics. researchgate.netnih.gov A key aspect of this framework is the use of mathematical modeling to help clarify complex phenomena in biochemistry. researchgate.netnih.gov

Equilibrium conditions in systems with more than two components often cannot be determined analytically without making certain assumptions. researchgate.netnih.gov Therefore, specialized frameworks are being developed to generate custom mass-balance models for the equilibrium conditions of these complex molecular systems. researchgate.netnih.gov These models are based on the simple, reversible biomolecular reactions that describe the system. researchgate.netnih.gov This approach aids in the analysis and understanding of how the underlying parameters drive the formation of equilibria in these systems. nih.gov Such a conceptual framework significantly reduces the time and expertise required to integrate these valuable equilibrium models into research, including areas like molecular glue development. nih.gov The study of multicomponent systems also considers that not all parameters will contribute equally to the final outcome, necessitating analysis to determine the influence of each component. nih.gov

Rationale for Investigating Choline (B1196258), Iodide, Butylcarbamate as a Research Target

The rationale for investigating a multicomponent entity like "Choline, iodide, butylcarbamate" stems from the distinct and significant biological roles of its individual constituents. The primary motivation is to explore potential synergistic or novel bioactivities that may emerge from their combination, which are not present when the components are studied in isolation.

Choline is an essential nutrient for humans and is vital for numerous biological functions. wikipedia.org It is a precursor for the neurotransmitter acetylcholine (B1216132), which is crucial for muscle control and various nervous system functions. wikipedia.org Choline also plays a significant role in cell membrane structure and signaling, gene expression, and lipid metabolism. biocrates.com Its influence on brain development and cognitive function is an area of active research. biocrates.comnih.gov

Iodide is an essential micronutrient, historically recognized for its critical role in the biosynthesis of thyroid hormones, which regulate metabolism, growth, and development. nih.gov Beyond its function in the thyroid, iodine is considered one of the oldest terrestrial antioxidants and possesses strong bactericidal, antiviral, and antifungal properties. nih.gov Recent research has also pointed to its potential antineoplastic effects. nih.gov

Butylcarbamate , in the context of this compound, is represented by Iodopropynyl Butylcarbamate (IPBC), a well-established preservative. psu.eduresearchgate.net IPBC has highly effective fungicide, parasiticide, and bactericide properties. researchgate.net It is widely used in cosmetics, paints, and wood preservation to prevent microbial growth and extend product shelf life. psu.eduspecialchem.com

The investigation of "this compound" is therefore driven by the hypothesis that combining a fundamental cellular building block and neurotransmitter precursor (choline), an essential trace element with antioxidant and antimicrobial properties (iodide), and a potent synthetic antimicrobial agent (butylcarbamate) could result in a compound with unique and enhanced biological or chemical properties. Research would aim to understand the interactions between these moieties and whether they exhibit synergistic effects, for example, in antimicrobial applications or in modulating specific biological pathways.

Historical Context of Research on Component Moieties: Choline, Iodide, and Butylcarbamate

The scientific understanding of each component of "this compound" has evolved over more than a century of research, providing a deep foundation for investigating their combined form.

Choline: The history of choline research began in the mid-19th century. nih.gov In 1849, Adolph Strecker first isolated it from pig bile, naming it after the Greek word for bile, chole. biocrates.com Separately, in 1850, Theodore Gobley described a substance from egg yolk he named "lecithine," which we now know as phosphatidylcholine. nih.govresearchgate.net In 1862, Strecker observed that heating lecithin (B1663433) produced the nitrogenous chemical he had named choline. nih.govresearchgate.net For a time, there was confusion when Oscar Liebreich identified a substance in the brain he called "neurine" in 1865, but it was later determined that neurine (B1615796) and choline were the same molecule. biocrates.comnih.gov The role of choline as a component of the neurotransmitter acetylcholine was later established by the work of Otto Loewi and Henry Dale. nih.gov In the 1930s, Charles Best demonstrated that choline could prevent the development of fatty liver in animals, highlighting its importance as a nutrient. nih.gov It was officially recognized as an essential nutrient for humans in the 1990s. nih.gov

Iodide: Iodine was discovered in 1811 by Bernard Courtois, who isolated it from seaweed ash. researchgate.net Its medical importance was recognized shortly after, and within eight years, it was being used to treat goiter. cohlife.org The crucial role of iodine in thyroid physiology was elucidated over the following decades, especially after the discovery of radioactivity, which allowed for tracer studies. researchgate.net While its primary known function has been its incorporation into thyroid hormones, research over the last few decades has revealed additional physiological roles. nih.gov Iodine is now understood to be a potent antioxidant and to have significant antimicrobial capabilities. nih.gov Evolutionary biologists suggest that iodine may have been essential for the very development of life, serving as a critical antioxidant for early life forms. oup.comresearchgate.net

Butylcarbamate (Iodopropynyl Butylcarbamate - IPBC): The relevant research history for the butylcarbamate moiety in this context is that of Iodopropynyl Butylcarbamate (IPBC). IPBC is a chemical that was initially used as a preservative for water-based paint and wood, as well as in metalworking fluids. psu.edu Its application expanded into the cosmetics industry due to the need for potent, broad-spectrum preservatives. psu.eduspecialchem.com It is effective against a wide variety of microorganisms, including bacteria, yeast, and mold. specialchem.com Since the 1970s, IPBC has been used in industrial applications, and its use in cosmetics significantly increased around the turn of the millennium. researchgate.net

Compound Information Tables

Table 1: Key Research Milestones for Choline

| Year | Discovery/Event | Researcher(s) | Significance |

|---|---|---|---|

| 1849-1862 | Isolation from bile and named "choline" | Adolph Strecker | Initial identification of the chemical entity. biocrates.comnih.gov |

| 1850 | Isolation of "lecithine" from egg yolk | Theodore Gobley | Discovery of phosphatidylcholine, a major choline-containing compound. nih.govresearchgate.net |

| 1865 | Identification of "neurine" in the brain | Oscar Liebreich | Later found to be the same molecule as choline. biocrates.comnih.gov |

| 1930s | Prevention of fatty liver in animals | Charles Best | Established choline's role as a vital nutrient. nih.gov |

| 1990s | Established as an essential human nutrient | - | Led to inclusion in dietary recommendations. nih.gov |

Table 2: Properties and Historical Application of Iodide

| Property/Application | Historical Context | Key Finding |

|---|---|---|

| Discovery | Discovered in 1811 by Bernard Courtois from seaweed ash. researchgate.net | Identified as a new element with distinct properties. |

| Medical Use | First used to treat goiter in 1819. cohlife.org | Early recognition of its role in thyroid health. |

| Biological Function | Confirmed as essential for thyroid hormone synthesis. nih.gov | Central to understanding metabolism and development. |

| Antimicrobial Role | Recognized for strong bactericidal, antiviral, and antifungal activity. nih.gov | Expanded its application beyond nutritional supplementation. |

| Antioxidant Role | Proposed as one of the earliest antioxidants used by living organisms. nih.govoup.com | Highlights a fundamental role in cellular protection. |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

63939-03-7 |

|---|---|

Molecular Formula |

C10H23IN2O2 |

Molecular Weight |

330.21 g/mol |

IUPAC Name |

2-(butylcarbamoyloxy)ethyl-trimethylazanium;iodide |

InChI |

InChI=1S/C10H22N2O2.HI/c1-5-6-7-11-10(13)14-9-8-12(2,3)4;/h5-9H2,1-4H3;1H |

InChI Key |

KDINSPZOULRXGG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)OCC[N+](C)(C)C.[I-] |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of Choline, Iodide, Butylcarbamate

Methodologies for the Preparation of Iodopropynyl Butylcarbamate Analogues

The preparation of IPBC analogues is a key strategy for investigating how structural modifications influence its chemical and biological properties. Research in this area typically focuses on altering two main parts of the molecule: the butyl group on the carbamate (B1207046) nitrogen and the iodopropynyl group.

Analogues with Modified Carbamate Moieties: The synthesis of these analogues generally follows the primary reaction pathway for IPBC itself, which involves reacting an appropriate isocyanate with propargyl alcohol. By substituting butyl isocyanate with other alkyl or aryl isocyanates, a diverse range of N-substituted carbamate analogues can be produced. For example, reacting propargyl alcohol with ethyl isocyanate would yield propargyl ethylcarbamate, which can then be iodinated to produce the corresponding IPBC analogue.

Analogues with Modified Propynyl (B12738560) Groups: Modifications to the propynyl group are less common but represent another avenue for creating analogues. This could involve replacing the terminal iodine atom with other halogens (e.g., bromine or chlorine) or introducing substituents on the carbon chain. The synthesis would require different starting materials, such as 3-bromo-2-propyn-1-ol, or more complex multi-step synthetic routes.

Exploration of Reaction Pathways for the Formation of Iodopropynyl Butylcarbamate

The industrial synthesis of IPBC is typically achieved through a two-step process. wikipedia.orgcir-safety.org

Step 1: Formation of Propynyl Butylcarbamate The first step involves the reaction of propargyl alcohol with butyl isocyanate. wikipedia.orggoogle.com This reaction is often carried out in a suitable solvent like toluene (B28343) to produce the intermediate, propynyl butylcarbamate (also known as butyl propynyl carbamate). wikipedia.org

Step 2: Iodination of Propynyl Butylcarbamate The second and final step is the iodination of the terminal alkyne proton on propynyl butylcarbamate. A common and patented method involves reacting the intermediate with a source of an electrophilic iodine ion (I⁺). justia.com This is often generated in situ from an iodide salt, such as sodium iodide or potassium iodide, and an oxidizing agent like sodium hypochlorite (B82951) in an aqueous solution. justia.compatsnap.com The reaction is performed under controlled temperature and pH conditions to maximize the yield of the desired mono-iodinated product and minimize the formation of di- and tri-iodinated impurities. justia.comgoogle.com

A patented process describes carrying out the iodination in an aqueous solution containing a surfactant. patsnap.comwipo.int This approach is reported to facilitate the reaction and produce a highly purified form of IPBC, minimizing undesirable isomers. patsnap.comwipo.int The process involves cooling a reactor containing water and a surfactant, adding propynyl butylcarbamate, followed by sodium iodide and sodium hydroxide. patsnap.com Sodium hypochlorite is then slowly added to generate the I⁺ ion needed for the reaction. justia.compatsnap.com

| Reaction Parameter | Condition | Purpose |

| Reactants | Propynyl Butylcarbamate, Sodium Iodide, Sodium Hypochlorite, Sodium Hydroxide | Formation of IPBC |

| Solvent | Water with Surfactant (e.g., Merpol HCS) | To create a stable reaction medium and improve product purity patsnap.com |

| Temperature | Initially 0-8 °C, then ramped to 15-20 °C, and finally 35-40 °C patsnap.com | To control reaction rate and ensure completion |

| pH | Maintained at >7 (alkaline) google.com | To facilitate the reaction and control iodination |

This interactive table summarizes typical conditions for the aqueous iodination of propynyl butylcarbamate.

Alternative, though potentially less favorable, synthetic routes have also been described. One such method involves reacting phosgene (B1210022) with butylamine (B146782) and propargyl alcohol to create the carbamate intermediate, which is then iodinated using iodine monochloride. cir-safety.org Another pathway begins with the reaction of iodopropargyl alcohol with butyl isocyanate, though this involves handling the highly irritant isocyanate. google.comgoogle.com

Derivatization Approaches for Structure-Activity Relationship Studies of Iodopropynyl Butylcarbamate

Derivatization of the IPBC molecule is essential for conducting structure-activity relationship (SAR) studies. These studies aim to understand how specific chemical features of the molecule contribute to its activity. The primary points for derivatization are the N-butyl chain and the terminal iodine.

Varying the N-Alkyl Group: By synthesizing a series of analogues with different alkyl chains (e.g., methyl, ethyl, propyl, hexyl), researchers can study the effect of lipophilicity and steric bulk on activity. This involves using different N-alkyl isocyanates in the initial synthetic step.

Halogen Substitution: Replacing the iodine atom with other halogens like bromine or chlorine allows for an investigation into the role of the halogen's size, electronegativity, and leaving group ability in the compound's mechanism of action.

Ester and Ether Linkages: Modifications to the carbamate linker itself, while synthetically challenging, could provide further insight into the structural requirements for activity.

The goal of these SAR studies is to correlate specific structural changes with a measurable outcome, such as the compound's efficacy against various fungal species. atamanchemicals.com This information is critical for the rational design of new compounds with potentially improved properties.

Purification and Isolation Techniques for Research-Grade Iodopropynyl Butylcarbamate

Obtaining research-grade IPBC, which is a white, crystalline powder with a melting point of approximately 64-68 °C, requires meticulous purification to remove unreacted starting materials, solvents, and reaction byproducts like di-iodinated species. wikipedia.orgsigmaaldrich.com

Following the synthesis, the crude IPBC product is typically a solid precipitate within the reaction mixture. The primary purification steps include:

Filtration: The solid product is separated from the liquid reaction medium by filtration. patsnap.comgoogle.com

Washing: The resulting filter cake is washed, usually with water, to remove residual salts and other water-soluble impurities. justia.com

Drying: The washed product is then dried to a constant weight, often at a controlled temperature (e.g., 25-45 °C) to prevent decomposition. google.com

For achieving higher purity, additional techniques may be employed:

Recrystallization: This is a standard method for purifying solid organic compounds. The crude IPBC is dissolved in a suitable hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solvent.

Chromatography: Techniques like liquid chromatography (LC) can be used to separate IPBC from closely related impurities. researchgate.net While gas chromatography (GC) is also used for analysis, LC is often preferred for preparative purification. researchgate.net

A patented synthesis process carried out in an aqueous surfactant solution claims to yield a highly purified IPBC with a low moisture content directly, potentially reducing the need for extensive downstream processing. justia.compatsnap.com The final product's purity is often assayed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). researchgate.net One study reported achieving a yield of 93.5% with a purity of 98.7% using a controlled aqueous process. justia.com

Based on a comprehensive review of scientific literature, the chemical compound specified as “Choline, iodide, butylcarbamate” does not appear to be a recognized or documented substance. Extensive searches have yielded no data corresponding to this exact name.

It is possible that the intended compound of interest is Iodopropynyl Butylcarbamate (IPBC) . This is a widely used preservative and biocide with a substantial body of scientific research available. The name "Iodopropynyl Butylcarbamate" shares some lexical components with the requested name, suggesting a potential misnomer in the query.

IPBC is a carbamate derivative containing iodine, and its mechanism of action and biological interactions have been the subject of numerous studies. This existing research on IPBC would allow for a detailed exploration within the framework of the provided outline.

Therefore, we request clarification from the user. If the intended subject of the article is indeed Iodopropynyl Butylcarbamate (IPBC), we can proceed with generating the detailed preclinical mechanistic exploration as outlined. Without this clarification, it is not possible to provide a scientifically accurate article on "this compound" as no research data for such a compound could be located.

Preclinical Mechanistic Exploration of Choline, Iodide, Butylcarbamate

In Vivo Preclinical Models for Investigating Choline (B1196258), Iodide, Butylcarbamate

The investigation of a complex compound such as Choline, iodide, butylcarbamate in a preclinical setting necessitates a multifaceted approach to animal modeling. The selection of appropriate in vivo models would be contingent on the specific biological activity being scrutinized, drawing from the known effects of its individual components. As no direct studies on the combined compound exist, a theoretical framework for model selection is based on the preclinical data available for choline, iodide, and iodopropynyl butylcarbamate (IPBC).

For the choline moiety, a significant body of research points towards its neuroprotective and cognitive-enhancing effects. Consequently, animal models of neurodegenerative and neurological disorders are paramount. High choline intake has been shown to be neuroprotective in various animal models, including those for aging, seizures, and prenatal alcohol exposure. nih.gov Specifically, mouse models of Alzheimer's disease (AD), such as the Tg2576 and Ts65Dn mice, have been instrumental in demonstrating choline's ability to improve memory and mitigate disease pathology. nih.govnih.gov Rat models of chemically-induced epilepsy and fetal alcohol spectrum disorders (FASD) have also been employed to study choline's therapeutic potential. nih.govnih.gov

The iodide component directs investigation towards models of endocrine function, particularly those related to the thyroid. Rodent models, including mice and rats, are standard for studying iodide metabolism, the effects of iodine deficiency or excess, and the efficacy of iodine-based radiotherapies. biorxiv.orgresearchgate.netnih.govresearchgate.net Studies have utilized these models to perform dynamic monitoring of iodide uptake and metabolism in various organs using advanced imaging techniques like SPECT-CT. biorxiv.orgresearchgate.netbiorxiv.org Furthermore, preclinical models of thyroid cancer are used to assess the efficacy of radioiodine-based treatments. researchgate.net

The butylcarbamate portion, represented by the well-studied biocide IPBC, has been evaluated primarily in rats and mice for reproductive and developmental toxicity studies, which showed no significant adverse effects on fertility or fetal development. wikipedia.org Its primary biological activity is as an antifungal and antimicrobial agent, with efficacy demonstrated against various pathogens. wikipedia.orgnih.gov

Therefore, a comprehensive preclinical evaluation of this compound would likely involve a tiered selection of animal models. Initial studies might use standard rodent models (e.g., Wistar rats, BALB/c mice) to assess general systemic effects. Subsequent, more targeted investigations would employ specific disease models based on the hypothesized primary effect of the compound, such as an Alzheimer's mouse model to assess neuro-cognitive outcomes or models of thyroid dysfunction to evaluate endocrine effects.

The choice of an appropriate animal model is critical for elucidating the biological activity of this compound. The selection would be guided by the distinct properties of its constituents, aiming to capture the potential synergistic or unique effects of the combined molecule.

Interactive Table: Preclinical Animal Models for Individual Constituents

| Constituent | Animal Model | Focus of Investigation | Key Findings | Citations |

| Choline | Mouse (Tg2576, Ts65Dn) | Alzheimer's Disease, Down Syndrome | Improved memory, reduced amyloid and tau pathology. | nih.govnih.gov |

| Rat (Wistar) | Epilepsy, Fetal Alcohol Spectrum Disorders (FASD) | Neuroprotection against seizures, mitigation of ethanol-induced cytokine changes. | nih.govnih.gov | |

| Rat | General Metabolism | Replacement of choline with analogs to study effects on cholinergic pathways. | nih.gov | |

| Iodide | Mouse, Rat (Wistar) | Iodine Metabolism, Radioprotection | Characterization of iodide uptake, distribution, and elimination; efficacy of potassium iodide (KI) prophylaxis. | biorxiv.orgresearchgate.netnih.govbiorxiv.org |

| Rat | Metabolomics | Impact of iodide intake on thyroid, plasma, and urine metabolomes. | nih.gov | |

| Rat (C6-glioma model) | Cancer Therapy | Efficacy of radioiodine-labeled amino acids in treating gliomas. | iiarjournals.org | |

| Iodopropynyl Butylcarbamate (IPBC) | Rat, Mouse | Reproductive & Developmental Toxicity | No significant effects on fertility, reproductive performance, or fetal malformation. | wikipedia.org |

| Bovine (Mammary Epithelial Cells - in vitro) | Antimicrobial Efficacy & Toxicity | Effective against Prototheca spp. with low toxicity to mammary cells at therapeutic concentrations. | nih.gov |

Identifying relevant pharmacodynamic (PD) endpoints and biomarkers is essential for quantifying the biological effects of this compound in preclinical models. This would involve monitoring markers related to the known activities of each constituent.

For the choline component, PD markers in preclinical cancer models include the levels of choline-containing metabolites like phosphocholine (B91661) (PC) and total choline, which can be non-invasively monitored using radiolabeled choline analogs and magnetic resonance spectroscopy. nih.govnih.gov In neuroscience models, endpoints include direct measurements of acetylcholine (B1216132) levels in brain tissue, assessment of cognitive functions through behavioral tests, and quantification of neuroinflammatory markers such as hippocampal cytokines (e.g., IL-1β, IFN-γ). nih.govnih.govnih.gov

For the iodide component, the primary PD endpoints are related to thyroid function. These include serum levels of thyroid-stimulating hormone (TSH) and thyroid hormones (T4 and T3). nih.govclevelandclinic.org Urinary iodine concentration (UIC) is a common biomarker for iodine status. nih.gov More advanced biomarkers include iodotyrosines (MIT and DIT), which have been proposed as preclinical markers for iodine-deficient hypothyroidism. nih.gov

For the butylcarbamate (IPBC) moiety, its primary endpoints in preclinical studies are related to its antimicrobial activity, such as the minimum inhibitory concentration (MIC) and minimum algicidal concentration (MAC) against various microorganisms. nih.gov

For the combined molecule, a panel of biomarkers would be necessary. This could include monitoring cognitive performance and brain acetylcholine levels (for choline's effect), serum T3/T4/TSH levels (for iodide's effect), and a broad metabolomics screen to discover novel biomarkers arising from the interaction of the components.

Interactive Table: Potential Pharmacodynamic Endpoints and Biomarkers

| Constituent | Endpoint/Biomarker | Tissue/Fluid | Preclinical Application | Citations |

| Choline | Phosphocholine, Total Choline | Tumor Tissue, Plasma | Monitoring response to cancer therapy. | nih.govnih.gov |

| Acetylcholine Levels | Brain Tissue | Assessing cholinergic function in neurodegenerative models. | nih.gov | |

| Cognitive Performance | - | Evaluating efficacy in models of Alzheimer's, FASD. | nih.govnih.gov | |

| Cytokine Levels (IL-1β, IL-5, IFN-γ) | Hippocampus | Measuring neuroinflammatory response. | nih.gov | |

| Iodide | Thyroid Hormones (T3, T4), TSH | Serum | Assessing thyroid function and metabolic status. | nih.govclevelandclinic.org |

| Urinary Iodine Concentration (UIC) | Urine | Biomarker of iodine intake and status. | nih.gov | |

| Monoiodotyrosine (MIT), Diiodotyrosine (DIT) | Urine, Thyroid | Potential early biomarkers for hypothyroidism. | nih.gov | |

| Iodopropynyl Butylcarbamate (IPBC) | Minimum Inhibitory Concentration (MIC) | In vitro Culture | Determining antimicrobial efficacy. | nih.gov |

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is fundamental. This would be predicted by the behavior of its individual parts.

Choline is absorbed from the small intestine and transported to the liver, which serves as a central hub for its metabolism. nih.gov From the liver, choline and its metabolites are distributed throughout the body, with the ability to cross the blood-brain barrier and the placenta. nih.govresearchgate.net Metabolomic studies using deuterium-labeled choline show its conversion into water-soluble metabolites like phosphocholine and lipid-soluble forms like phosphatidylcholine, which are incorporated into cell membranes. springermedizin.denih.gov Plasma concentrations of free choline in healthy adults typically range from 7 to 20 µmol/L. nih.gov

Iodide is readily absorbed from the gastrointestinal tract and distributed via the bloodstream. patsnap.comnih.gov It is actively taken up by the thyroid gland via the sodium-iodide symporter (NIS), but also accumulates in other tissues with NIS expression, including the salivary glands, gastric mucosa, and lactating mammary glands. wikipedia.orgnih.gov The kidneys play a major role in regulating and excreting excess iodide. biorxiv.orgresearchgate.net Metabolomic studies in rats have revealed that iodide administration can significantly impact metabolic pathways beyond thyroid hormone synthesis, including tyrosine and catecholamine metabolism in the thyroid and influencing the metabolic output of gut microbiota. nih.gov

The ADME profile of iodopropynyl butylcarbamate (IPBC) in mammals is less characterized in the public domain, as its primary application is as a topical preservative.

For the combined compound, one could hypothesize a complex distribution pattern. The choline moiety would likely be distributed to all cells for membrane synthesis and to the nervous system for acetylcholine production. wikipedia.org The iodide ion would be concentrated in the thyroid and other NIS-expressing tissues. wikipedia.org A metabolomic analysis would be crucial to trace the metabolic fate of the entire molecule and to determine if the components are metabolized separately or if the intact compound has a unique metabolic signature. Such an analysis might reveal alterations in one-carbon metabolism, lipid profiles, and thyroid-related pathways. nih.govmdpi.com

Interactive Table: Distribution and Metabolism of Individual Constituents

| Constituent | Key Distribution Sites | Key Metabolites | Relevant Analytical Techniques | Citations |

| Choline | Liver, Brain, Muscle, Placenta, All Cell Membranes | Phosphocholine, Glycerophosphocholine, Phosphatidylcholine, Betaine, Acetylcholine | LC-MS/MS, Deuterium Metabolic Imaging (DMI), NMR Spectroscopy | researchgate.netspringermedizin.denih.govcreative-proteomics.com |

| Iodide | Thyroid, Salivary Glands, Stomach, Kidneys, Mammary Glands | Monoiodotyrosine (MIT), Diiodotyrosine (DIT), Thyroxine (T4), Triiodothyronine (T3) | SPECT-CT, LC-MS/MS | biorxiv.orgwikipedia.orgnih.govnih.gov |

| Iodopropynyl Butylcarbamate (IPBC) | Primarily topical application; systemic distribution not well-documented. | N/A in preclinical efficacy models. | N/A | wikipedia.org |

The biological influence of this compound would likely stem from the convergence of the distinct pathways modulated by its constituents.

Choline is a central node in several critical metabolic pathways. wikipedia.org

Structural Integrity of Cell Membranes: It is a precursor for the synthesis of phospholipids (B1166683) like phosphatidylcholine and sphingomyelin, which are essential for the structure and function of all cell membranes. nih.govwikipedia.org

Neurotransmission: Choline is the direct precursor to the neurotransmitter acetylcholine, vital for memory, muscle control, and nervous system function. nih.govresearchgate.net

One-Carbon Metabolism: Through its oxidation to betaine, choline serves as a major source of methyl groups for the methionine cycle, which is crucial for DNA and histone methylation, thereby influencing gene expression. mdpi.comresearchgate.net

Iodide's primary biological role is as an essential component of the thyroid hormones, thyroxine (T4) and triiodothyronine (T3). patsnap.comnih.gov The thyroid hormone pathway regulates the basal metabolic rate of virtually all cells and is fundamental for development, growth, and metabolism. wikipedia.org Beyond this, iodide itself can act as an antioxidant, scavenging reactive oxygen species. wikipedia.org

The butylcarbamate moiety (as IPBC) is known for its antimicrobial action, which is thought to involve the disruption of essential proteins and enzymes in fungi and bacteria. wikipedia.org Its influence on mammalian biological pathways is not its primary mechanism of action.

Based on the known biological activities of its components, this compound could be hypothetically explored for efficacy in several preclinical disease models. The relevance would depend on which constituent's properties are dominant or if a synergistic effect emerges.

Neurodegenerative Diseases: Given the strong evidence for choline's benefits in animal models of Alzheimer's disease, Down syndrome, and fetal alcohol spectrum disorders, these would be primary areas for exploration. nih.govnih.govnih.gov Studies have shown that choline supplementation can improve cognitive outcomes and reduce underlying pathologies like amyloid plaques. nih.govnih.gov The potential modulatory effect of the iodide component on brain metabolism could offer a novel therapeutic angle.

Metabolic and Liver Diseases: Choline deficiency is a known model for inducing nonalcoholic fatty liver disease (NAFLD) due to its role in lipid transport. mdpi.comyoutube.com The compound could be tested in models of NAFLD or other metabolic disorders. The iodide component's link to metabolic regulation could be particularly relevant here, as studies have shown that both iodine deficiency and excess can impact lipid metabolism and induce hepatic steatosis in mice. nih.gov

Oncology: Both choline and iodide have relevance in cancer models. Altered choline metabolism, particularly elevated phosphocholine, is a hallmark of many cancers and a target for therapy and imaging. nih.gov Iodide, in its radioactive form (e.g., Iodine-131), is a cornerstone of therapy for differentiated thyroid cancer. researchgate.net Non-radioactive iodide has also been suggested to have antiproliferative effects. wikipedia.org A specially designed version of the compound could be explored in models of thyroid or breast cancer, leveraging choline metabolites as imaging biomarkers and iodide for its potential therapeutic or targeting effects. wikipedia.orgnih.gov

Interactive Table: Summary of Preclinical Efficacy for Individual Constituents

| Constituent | Disease Model | Type of Efficacy Demonstrated | Citations |

| Choline | Alzheimer's Disease (mouse) | Improved spatial memory, reduced neuronal hyperexcitability. | nih.gov |

| Fetal Alcohol Spectrum Disorders (rat) | Mitigation of alcohol-induced changes in hippocampal cytokine levels. | nih.gov | |

| Epilepsy (rat) | Neuroprotection against chemically-induced seizures. | nih.gov | |

| Iodide | Thyroid Cancer (human cell lines, rat models) | Basis for radioiodine therapy; iodide withdrawal enhances therapeutic efficacy. | biorxiv.orgresearchgate.net |

| Glioma (rat) | Efficacy of p-[131I]Iodo-L-phenylalanine in prolonging survival. | iiarjournals.org | |

| Radiation Exposure (rat, mouse) | Prophylactic efficacy of potassium iodide (KI) in protecting the thyroid. | biorxiv.orgnih.gov | |

| Iodopropynyl Butylcarbamate (IPBC) | Bovine Mastitis (Prototheca spp.) | In vitro antimicrobial and algicidal activity. | nih.gov |

Comparative Analysis with Individual Constituents of this compound

A comparative analysis highlights the distinct and potentially complementary roles of each component within the theoretical framework of the "this compound" compound. While choline and iodide have well-defined and extensively studied roles in mammalian physiology, butylcarbamate's primary relevance is as an external biocide.

Choline is fundamentally a nutrient essential for core cellular processes across all organ systems. Its primary contributions are structural (as a component of cell membranes), functional (as a precursor to the neurotransmitter acetylcholine), and metabolic (as a methyl donor). nih.govwikipedia.org Its preclinical efficacy is most pronounced in models of neurological and cognitive dysfunction. nih.govnih.gov

Iodide is a trace element whose significance is largely tied to a single, albeit critically important, function: the synthesis of thyroid hormones. patsnap.com Its influence is therefore systemic, regulating metabolism in nearly every cell of the body. wikipedia.orgclevelandclinic.org Its preclinical therapeutic relevance is concentrated in endocrine disorders, particularly those of the thyroid, and in oncologic applications involving radioisotopes. researchgate.netiiarjournals.org

Iodopropynyl Butylcarbamate (IPBC) , the most studied form of an iodinated butylcarbamate, operates in a different domain. It is not a nutrient or an endogenous signaling molecule but a synthetic preservative designed to inhibit microbial growth. wikipedia.org Its biological activity is targeted at microorganisms, not mammalian cells, and its preclinical assessment in animals focuses on safety and toxicology rather than systemic efficacy. wikipedia.orgnih.gov

The hypothetical compound "this compound" thus presents a fascinating convergence of functions. It combines a fundamental cellular building block and neurotransmitter precursor (choline) with a critical regulator of systemic metabolism (iodide) and a moiety known for its potent antimicrobial properties (butylcarbamate). The preclinical exploration of such a compound would need to dissect these varied contributions, investigating whether it acts as a simple combination of its parts or if novel, synergistic activities emerge from their union.

Interactive Table: Comparative Biological Profile of Constituents

| Feature | Choline | Iodide | Iodopropynyl Butylcarbamate (IPBC) |

| Primary Biological Role | Essential nutrient; precursor for phospholipids, acetylcholine, and methyl groups. nih.govwikipedia.org | Essential trace element; required for thyroid hormone synthesis. patsnap.comnih.gov | Synthetic biocide; antifungal and preservative. wikipedia.org |

| Key Biological Pathways | Phospholipid synthesis, one-carbon metabolism, cholinergic neurotransmission. mdpi.comresearchgate.net | Thyroid hormone synthesis, antioxidant defense. wikipedia.orgpatsnap.com | Inhibition of microbial enzymes/proteins (mechanism not fully elucidated). wikipedia.org |

| Primary Organ Systems Affected | All systems, with major roles in liver (metabolism) and brain (neurotransmission). nih.govmdpi.com | Endocrine system (thyroid), and systemically via thyroid hormones. wikipedia.orgclevelandclinic.org | N/A (acts on external microbes; safety assessed in mammalian systems). wikipedia.org |

| Demonstrated Preclinical Efficacy | Neuroprotection, cognitive enhancement, improved liver function. nih.govnih.govmdpi.com | Regulation of thyroid disorders, radioprotection, radio-oncology. nih.govresearchgate.netiiarjournals.org | Antimicrobial, antifungal, and antialgal activity. nih.gov |

| Nature of Effect | Metabolic, structural, neuro-modulatory. | Hormonal, metabolic, antioxidant. | Antimicrobial. |

Synergistic and Antagonistic Effects of the this compound Combination

The potential for synergistic and antagonistic interactions between choline, iodide, and butylcarbamate stems from their diverse physiological roles. A synergistic effect, where the combined effect is greater than the sum of its parts, could arise from complementary mechanisms of action. Conversely, antagonistic effects might occur if their actions oppose one another.

Potential Synergistic Effects:

A primary area for potential synergy lies in the intersection of their roles in cellular health and function. Choline is a fundamental component of cell membranes and a precursor to the neurotransmitter acetylcholine, which is vital for cognitive function and muscle control. ontosight.ai Iodide is essential for the synthesis of thyroid hormones, which regulate metabolism throughout the body. ontosight.ai Butylcarbamate, and more specifically its well-studied derivative iodopropynyl butylcarbamate (IPBC), possesses antimicrobial properties. wikipedia.orgspecialchem.com

Potential Antagonistic Effects:

The potential for antagonism is less clear without direct experimental data. However, one could theorize that under certain conditions, the metabolic demands initiated by thyroid hormones (requiring iodide) could be impacted by cellular processes influenced by high concentrations of choline or butylcarbamate. It is also important to consider that the biological activity of a compound like iodopropynyl butylcarbamate is dependent on its specific chemical structure, and interactions with choline and iodide could potentially alter its efficacy. wikipedia.orgnih.gov

Distinct Biological Activities of this compound Versus Its Precursors

The combination of choline, iodide, and butylcarbamate could potentially exhibit biological activities that are distinct from those of the individual components. These novel activities would arise from the unique chemical environment created by the presence of all three substances.

Emergent Properties:

One area of interest for such distinct activities is in the realm of formulation and bioavailability. The presence of choline, a water-soluble nutrient, could potentially influence the solubility and absorption of a less soluble compound like a butylcarbamate derivative. ontosight.ai This could lead to altered pharmacokinetics and a different biological distribution profile compared to when the butylcarbamate is administered alone.

Research Findings on Precursors:

To understand the potential of the combination, it is crucial to examine the established biological activities of its precursors.

Table 1: Biological Activities of Precursor Compounds

| Compound | Key Biological Activities |

|---|---|

| Choline | - Precursor to the neurotransmitter acetylcholine. ontosight.ai- Essential for cell membrane structure and integrity. ontosight.ai- Involved in lipid metabolism and transport. ontosight.ai |

| Iodide | - Essential component of thyroid hormones (thyroxine and triiodothyronine). ontosight.ai- Regulates metabolic rate, growth, and development. ontosight.ai |

| Iodopropynyl Butylcarbamate (IPBC) | - Broad-spectrum antifungal and antibacterial agent. wikipedia.orgspecialchem.com- Used as a preservative in various industries. wikipedia.orgspecialchem.comcosmileeurope.eu |

The distinct biological profile of a "this compound" combination remains a theoretical construct pending direct preclinical and clinical investigation. The potential for enhanced bioavailability, novel antimicrobial spectra, and unique cellular interactions underscores the need for further research into this specific chemical blend.

Analytical Methodologies for Choline, Iodide, Butylcarbamate in Research

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopic methods are fundamental for both identifying the chemical structure of IPBC and determining its concentration in various samples. Mass spectrometry (MS), often coupled with a chromatographic system, is the most powerful tool for this purpose.

Researchers have utilized techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of IPBC. For instance, a simple and rapid High-Performance Liquid Chromatography (HPLC) method coupled with a single quadrupole mass spectrometer via an electrospray ionization (ESI) interface has been successfully developed. This method performs detection in the positive selected ion-monitoring mode, which provides high specificity and sensitivity.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has also been employed to analyze the thermal degradation products of IPBC. In these studies, analysis in the positive ion mode was found to be effective, as no signal ions were detected in the negative ion mode. The detailed mass spectrum of IPBC shows a precursor ion ([M+H]+) at an m/z of 281.9986, which is characteristic of the protonated molecule.

In addition to mass spectrometry, UV spectroscopy is a common detection method. Several HPLC methods utilize UV detection, with one specific method employing a wavelength of 200nm for the quantification of IPBC. Infrared spectrometry has also been cited as a viable analytical method for determining the presence of IPBC.

| Technique | Platform | Ionization/Detection | Key Findings & Parameters |

| Mass Spectrometry | HPLC-MS | Electrospray Ionization (ESI), Positive Ion Mode | Simple, rapid, and reproducible method for quantification in cosmetics. |

| UPLC-MS/MS | Positive Ion Mode | Used to identify thermal degradation products of IPBC. | |

| LC-ESI-ITFT | ESI, Positive Ion Mode | Precursor Ion: [M+H]⁺ at m/z 281.9986; Collision Energy: 55 (nominal). | |

| GC-MS | Electron Ionization | Used for determination and identification. | |

| UV Spectroscopy | HPLC-UV | UV at 200nm | Effective for quantification in a reverse-phase HPLC setup. |

| Infrared Spectrometry | - | IR | Mentioned as a method for IPBC determination. |

Chromatographic Methods for Separation and Purity Assessment of IPBC

Chromatography is the cornerstone for separating IPBC from complex sample components before its quantification and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is the most frequently reported method.

Various HPLC methods have been optimized for different matrices. A common approach involves using a C18 reversed-phase column with a mobile phase consisting of a methanol (B129727) and water gradient. Another established method utilizes a Newcrom R1 reverse-phase column with an isocratic mobile phase of acetonitrile (B52724) and water buffered with phosphoric acid, followed by UV detection. For the analysis of cosmetic formulations, a method using a reversed-phase column with an ESI-MS detector provides excellent reliability, with relative standard deviations reported between 0.9% and 2.9%.

Gas Chromatography (GC) presents a cost-effective alternative to LC-MS, though it requires special considerations due to the limited thermal stability of IPBC. A successful method employs a pulsed splitless injection technique, which minimizes the thermal degradation of the analyte during injection. This GC method, using an electron capture detector (GC-ECD), has proven to be robust, accurate (98% recovery), and highly sensitive, with a limit of detection of 0.25 ng/mL.

Other chromatographic techniques mentioned in the literature for IPBC analysis include thin-layer chromatography (TLC). For complex mixtures, advanced techniques like two-dimensional liquid chromatography can be employed to ensure peak purity, which is a critical aspect of method specificity for regulatory and quality control purposes.

| Method | Column | Mobile Phase / Conditions | Detector | Application / Notes |

| HPLC | C18 Reverse Phase | Gradient of Methanol & Water | MS | Simultaneous analysis in consumer products. |

| HPLC | Newcrom R1 Reverse Phase | Acetonitrile & Water with H₃PO₄ buffer | UV (200nm) | Retention of IPBC for quantification. |

| HPLC | Reverse Phase | Methanol/Water | ESI-MS | Rapid quantification in cosmetic formulations. |

| GC | SKY® deactivated 4mm straight liner with glass wool | 80:20 Toluene (B28343):IPA solvent | ECD | Pulsed splitless injection to prevent thermal degradation; cost-effective alternative to LC-MS. |

| TLC | - | - | - | Mentioned for the determination of IPBC. |

Bioanalytical Method Development for the Detection and Quantification of IPBC in Complex Biological Matrices

The development of bioanalytical methods for IPBC focuses on its extraction and quantification from complex matrices such as cosmetic products, industrial fluids, and treated materials like wood. These methods are essential for assessing human exposure, product quality, and environmental fate.

A key challenge in analyzing IPBC is its efficient extraction from the sample matrix. Ultrasonic-assisted extraction has been optimized for various consumer products, including wet wipes and detergents. For cosmetic formulations, IPBC is often extracted using solvents like methanol or a toluene/isopropyl alcohol mixture. In wood samples, IPBC content has been analyzed following extraction with methanol and subsequent filtration.

Once extracted, quantification is typically performed using LC-MS or GC-ECD. These methods are developed to be sensitive and accurate. For example, an ultrasonic-assisted extraction followed by HPLC-MS analysis demonstrated accuracy between 60.4% and 113% across different consumer product samples. A GC-ECD method for cosmetics reported a 98% recovery rate. The sensitivity of these methods is critical, with method detection limits (MDLs) reported in the range of 0.011–0.034 mg/kg for wet wipes and as low as 0.25 ng/mL for cosmetic formulations analyzed by GC-ECD.

| Matrix | Extraction Method | Analytical Technique | Performance Metrics |

| Hygienic Consumer Products | Ultrasonic Assisted Extraction | HPLC/MS | Accuracy |

Computational and Theoretical Investigations of Choline, Iodide, Butylcarbamate

Molecular Docking and Dynamics Simulations for Receptor and Enzyme Interactions of Iodopropynyl Butylcarbamate

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule, such as IPBC, interacts with a protein target, which could be a receptor or an enzyme. These methods are instrumental in elucidating the mechanism of action of bioactive compounds.

While specific molecular docking studies detailing the interaction of IPBC with its target enzymes are not extensively found in the public domain, the general mechanism of action for carbamates involves the inhibition of essential enzymes. For IPBC, it is understood to disrupt cell membrane permeability. wikipedia.org Molecular docking could be employed to model the binding of IPBC to key proteins within the cell membranes of susceptible fungi and bacteria. Such simulations would predict the binding affinity and the specific amino acid residues involved in the interaction, providing a detailed picture of the binding mode.

Molecular dynamics (MD) simulations could further enhance this understanding by simulating the dynamic behavior of the IPBC-protein complex over time. This would reveal the stability of the binding and any conformational changes in the protein induced by IPBC, which could be critical for its inhibitory function. For instance, MD simulations could explore how IPBC's interaction with membrane proteins leads to the observed changes in cell permeability.

Table 1: Potential Protein Targets for IPBC Molecular Docking Studies

| Target Class | Specific Examples | Rationale for Investigation |

| Membrane Proteins | Ion channels, Transporters | To investigate the disruption of cell membrane permeability and integrity. |

| Metabolic Enzymes | Dehydrogenases, Kinases | To explore potential inhibition of essential metabolic pathways in microorganisms. |

| Cell Wall Synthesis Enzymes | Chitin synthase, Glucan synthase | To determine if IPBC interferes with the synthesis of the fungal cell wall. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of Iodopropynyl Butylcarbamate

Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of molecules. For IPBC, these calculations can help to understand its chemical behavior and how it interacts with its biological targets.

Key properties that can be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more reactive.

Table 2: Calculated Molecular Properties of Iodopropynyl Butylcarbamate

| Property | Significance |

| HOMO Energy | Relates to the ability to donate electrons. |

| LUMO Energy | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack. |

| Dipole Moment | Influences solubility and interactions with polar environments. |

In Silico Pharmacokinetic Prediction and Modeling for Iodopropynyl Butylcarbamate

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of chemical compounds, which collectively describe their pharmacokinetic profile. For a substance like IPBC, which is used in topical products, understanding its potential for skin penetration and systemic exposure is important.

Computational models can predict properties such as skin permeability (Log Kp), water solubility, and potential for metabolism by cytochrome P450 enzymes. The logKow of IPBC is reported to be 2.81, suggesting a moderate level of lipophilicity which can influence its absorption. cir-safety.org Concerns have been raised about the potential for iodine from the IPBC molecule to be liberated by enzymes like deiodinases, which could have implications for the thyroid gland. europa.eu In silico models could be used to predict the susceptibility of the carbon-iodine bond in IPBC to enzymatic cleavage.

Table 3: Predicted Pharmacokinetic Properties of Iodopropynyl Butylcarbamate

| ADME Property | Predicted Outcome | Implication |

| Skin Permeability | Moderate | Potential for absorption through the skin from cosmetic products. |

| Metabolism | Potential for deiodination | Possible release of iodine, which may have biological effects. europa.eu |

| Protein Binding | To be determined | Influences distribution and availability of the compound in the body. |

| Excretion | To be determined | Determines the elimination pathway from the body. |

Note: The predicted outcomes are based on general chemical principles and require specific in silico modeling for quantitative values.

Machine Learning Approaches for Predicting Iodopropynyl Butylcarbamate Biological Activity and Target Identification

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and chemical safety assessment. mdpi.comnih.gov These approaches can be used to predict the biological activities of compounds and to identify their potential molecular targets. globant.comtopazium.com

For IPBC, ML models could be trained on large datasets of compounds with known antifungal or antibacterial activity to predict its efficacy against a wider range of microorganisms. nih.gov By analyzing the chemical structure of IPBC and comparing it to other compounds in the dataset, the model can identify key structural features responsible for its bioactivity. researchgate.net

Table 4: Applications of Machine Learning in the Study of Iodopropynyl Butylcarbamate

| ML Application | Description | Potential Outcome |

| Bioactivity Prediction | Training models on datasets of known biocides to predict the activity of IPBC against various microbes. | A broader spectrum of activity for IPBC could be identified. |

| Target Identification | Using AI platforms to analyze the chemical features of IPBC and predict its protein binding partners. | Discovery of novel molecular targets and a deeper understanding of its mechanism of action. globant.com |

| QSAR Modeling | Developing Quantitative Structure-Activity Relationship models to correlate IPBC's structure with its activity. | Guiding the design of new, more effective, or safer analogues. |

Cheminformatics Analysis of Iodopropynyl Butylcarbamate Chemical Space

Cheminformatics involves the use of computational methods to analyze and organize chemical data. A cheminformatics analysis of IPBC can provide valuable information about its physicochemical properties and its relationship to other chemical compounds.

This analysis typically involves the calculation of various molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can include physical properties like molecular weight and logP, as well as more complex topological and electronic descriptors. The molecular formula of IPBC is C₈H₁₂INO₂. wikipedia.orgnih.gov

By comparing the chemical space of IPBC with that of other preservatives and biocides, it is possible to identify its unique structural features and to understand how it differs from other compounds in its class. This can aid in the development of new preservatives with improved properties.

Table 5: Key Chemical Information for Iodopropynyl Butylcarbamate

| Identifier | Value |

| CAS Number | 55406-53-6 wikipedia.orgnih.gov |

| Molecular Formula | C₈H₁₂INO₂ wikipedia.orgnih.gov |

| Molecular Weight | 281.09 g/mol wikipedia.orgnih.gov |

| IUPAC Name | 3-iodoprop-2-yn-1-yl butylcarbamate wikipedia.orgnih.gov |

| SMILES | CCCCNC(=O)OCC#CI nih.gov |

| InChI | InChI=1S/C8H12INO2/c1-2-3-6-10-8(11)12-7-4-5-9/h2-3,6-7H2,1H3,(H,10,11) wikipedia.orgnih.gov |

This comprehensive computational and theoretical investigation provides a framework for a deeper understanding of the molecular properties and biological interactions of Iodopropynyl Butylcarbamate.

Future Research Directions and Unexplored Avenues for Choline, Iodide, Butylcarbamate

Potential Conceptual Applications of Choline (B1196258), Iodide, Butylcarbamate in Translational Research Paradigms

Choline, iodide, butylcarbamate, as a structural analog of the neurotransmitter acetylcholine (B1216132), holds conceptual promise for several translational research applications, particularly in neuroscience. Its core structure suggests it could serve as a valuable molecular probe for investigating the cholinergic system. Researchers could explore its utility in studying the binding kinetics and functional modulation of both nicotinic and muscarinic acetylcholine receptors. Deficiencies in cholinergic signaling are a hallmark of neurodegenerative disorders like Alzheimer's disease, making novel compounds that interact with this system valuable research tools. researchgate.net

The butylcarbamate moiety is of significant interest due to the known role of carbamates as cholinesterase inhibitors. acs.org This opens a translational avenue to investigate the compound's potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade acetylcholine. acs.org Such research could position it as a lead compound for developing new therapeutic strategies aimed at enhancing cholinergic neurotransmission. researchgate.net Furthermore, the iodide component could be leveraged for diagnostic purposes. If synthesized with a radioactive isotope of iodine, the compound could potentially be used as a tracer in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging to map the distribution of cholinergic targets in the brain.

Unexplored Research Avenues and Methodological Challenges Specific to this compound

Significant unexplored avenues exist for this compound. A primary area for investigation is a comprehensive characterization of its enzyme inhibition profile. While its potential as a cholinesterase inhibitor is a logical starting point, its effects on other enzymes have not been explored. The butyl group imparts lipophilicity, which might influence its ability to cross cellular membranes and the blood-brain barrier, a critical property that warrants detailed pharmacokinetic studies.

Another key unexplored area is its interaction with non-cholinergic systems. The brain's complexity arises from the interplay between various neurotransmitter systems. researchgate.net Research into how this compound might modulate dopaminergic, serotonergic, or glutamatergic pathways could reveal a more complex pharmacological profile and potential off-target effects.

Several methodological challenges are specific to this compound.

Synthesis and Purification: Achieving high purity of a quaternary ammonium salt can be challenging and is critical for obtaining reproducible biological data.

Analytical Detection: Quaternary ammonium compounds (QACs) are notoriously difficult to analyze using standard reversed-phase chromatography. nih.gov Developing and validating robust analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) with specialized columns (e.g., mixed-mode or HILIC), is essential for accurate quantification in biological samples. nih.gov

Stability: Carbamate (B1207046) esters can be prone to hydrolysis. mdpi.com Methodological approaches must account for the compound's stability in various solvents and biological media to ensure the integrity of experimental results.

Interdisciplinary Research Approaches for Comprehensive Understanding of this compound

A thorough understanding of this compound can only be achieved through a collaborative, interdisciplinary approach that integrates expertise from multiple scientific fields. tandfonline.com Modern drug discovery relies on such integrated teams to bridge the gap from basic science to potential therapeutic application. mssm.edulincoln.ac.uk

| Discipline | Contribution to Research |

| Medicinal Chemistry | Responsible for the rational design, synthesis, and purification of the compound and its analogs to establish structure-activity relationships. |

| Computational Chemistry | Utilizes molecular modeling and docking simulations to predict the compound's binding affinity and orientation within the active sites of target enzymes like acetylcholinesterase. acs.org |

| In Vitro Pharmacology | Conducts cell-based and enzyme assays to characterize the compound's potency, selectivity, and mechanism of action at the molecular level. |

| In Vivo Pharmacology | Employs animal models to study the compound's effects on physiology and behavior, providing insights into its potential therapeutic efficacy and systemic effects. nih.gov |

| Analytical Chemistry | Develops and validates sensitive methods for quantifying the compound and its potential metabolites in complex biological matrices like blood and brain tissue. nih.gov |

| Structural Biology | Aims to solve the crystal structure of the compound bound to its target protein, offering a precise, atomic-level understanding of the interaction. |

Ethical Considerations in Basic Research of Novel Compounds like this compound

The investigation of any new chemical entity, including this compound, must be guided by stringent ethical principles to ensure responsible scientific conduct. fctemis.orgacs.org

Animal Welfare: When animal models are necessary, research must adhere to the principles of the 3Rs: Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals required), and Refinement (minimizing any potential pain or distress). All protocols must undergo rigorous review and approval by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics oversight body. fctemis.org

Data Integrity and Transparency: Researchers have an ethical obligation to report their findings with honesty and transparency. acs.orgacs.org This includes publishing both positive and negative results to prevent publication bias and provide a complete, unbiased scientific record. Manipulating or fabricating data is a serious breach of scientific ethics. fctemis.org

Safety and Environmental Responsibility: Chemists and researchers have a duty to handle and dispose of novel compounds responsibly, protecting themselves, their colleagues, and the environment. acs.org This includes conducting thorough risk assessments and implementing appropriate safety protocols, even when the full toxicological profile of a new substance is unknown.

Dual-Use Potential: Researchers should be mindful of the potential for chemical knowledge to be misapplied. While basic research is aimed at advancing knowledge, the potential for a compound to be used for harmful purposes, such as in the development of chemical weapons, raises significant ethical concerns that must be considered. fctemis.orgnih.gov

Adherence to these ethical guidelines is fundamental to maintaining the integrity of the scientific enterprise and ensuring that research benefits humankind. acs.org

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing the crystal structure and thermal behavior of choline iodide?

- Methodological Answer : Choline iodide’s structural and thermal properties are typically analyzed using X-ray diffraction (XRD) and differential scanning calorimetry (DSC) . For example, XRD reveals that the high-temperature Phase I of choline iodide adopts a cubic NaCl-type structure (a = 10.08(2) Å, Z = 4), while Phase II exhibits a tetragonal lattice (a = 8.706(2) Å, c = 6.144(6) Å, Z = 2) . DSC at 2 K/min heating rates identifies three solid-solid phase transitions at 362 K, 368 K, and 435 K, with enthalpy changes of 6.23 kJ/mol and 12.8 kJ/mol for key transitions . Researchers must calibrate instruments using reference standards (e.g., sapphire for DSC) and account for heating-rate effects to avoid overlapping thermal anomalies .

Q. What safety protocols are critical when handling choline iodide in laboratory settings?

- Methodological Answer : Choline iodide (CAS 17773-10-3) requires handling in a fume hood due to its hygroscopic nature and potential release of iodine vapors. Safety data sheets (SDS) recommend using nitrile gloves, eye protection, and secondary containment. Waste disposal should follow halogenated organic compound protocols. For structural studies involving high-temperature phases (>400 K), use thermally stable crucibles (e.g., platinum) to prevent reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in DSC data for choline iodide’s phase transitions?

- Methodological Answer : Discrepancies in phase transition counts (e.g., detecting two vs. three transitions) often arise from heating-rate artifacts . For instance, at faster heating rates (e.g., 10 K/min), the 362 K and 368 K DSC peaks overlap, masking the third transition . To resolve this, perform multivariate DSC experiments with varying heating rates (1–20 K/min) and apply kinetic models like the Kissinger method to deconvolute overlapping events. Cross-validate results with variable-temperature XRD to correlate structural changes with thermal events .

Q. What methodologies optimize the synthesis of choline iodide-based deep eutectic solvents (DES)?

- Methodological Answer : Choline iodide DESs are synthesized by mixing the salt with hydrogen-bond donors (HBDs) like urea or glycerol at molar ratios of 1:2–1:4. Key steps include:

- Anhydrous conditions : Dry choline iodide at 100°C for 24 hours to prevent hydrolysis.

- Homogenization : Heat mixtures to 80–100°C under nitrogen until a clear liquid forms.

- Characterization : Validate DES formation via Fourier-transform infrared spectroscopy (FTIR) to confirm hydrogen-bonding interactions and electrochemical impedance spectroscopy to measure ionic conductivity .

Q. How can the thermal stability of iodopropynyl butylcarbamate (IPBC) be assessed under varying environmental conditions?

- Methodological Answer : Use thermogravimetric analysis (TGA) with controlled atmospheres (N₂ vs. O₂) to quantify decomposition temperatures (Td) and activation energies. For example, IPBC (CAS 55406-53-6) exhibits a Td of ~200°C in nitrogen. Complement with high-performance liquid chromatography (HPLC) to detect degradation byproducts (e.g., iodopropargyl alcohol) using a C18 column and UV detection at 254 nm .

Q. What experimental designs mitigate competitive iodide uptake interference in biological studies involving choline derivatives?

- Methodological Answer : To study iodide transport inhibition by choline compounds (e.g., in thyroid cells):

- Control groups : Include cells treated with sodium iodide alone and co-treated with inhibitors like perchlorate.

- Radiotracer assays : Use ¹²⁵I to quantify uptake efficiency via gamma counting.

- Oxidative stress markers : Measure glutathione depletion or lipid peroxidation to assess collateral damage from iodide oxidation .

Q. How can variable-temperature XRD reproduce choline iodide’s phase transitions observed in DSC?

- Methodological Answer : Use a high-temperature XRD stage with programmable thermal ramps. For Phase I (NaCl-type cubic), collect data at 460 K with a 2θ range of 5–70° and a step size of 0.02°. For Phase II (tetragonal), cool to 400 K and repeat. Rietveld refinement of lattice parameters (e.g., a = 10.08(2) Å for Phase I) validates structural assignments. Correlate with DSC by synchronizing heating rates (2 K/min) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the number of solid phases in choline iodide?

- Methodological Answer : Earlier studies reported two phases due to limited DSC resolution. Advanced techniques like modulated DSC (MDSC) separate overlapping transitions by superimposing sinusoidal heating rates. Pair with synchrotron XRD for high-resolution, time-resolved structural data. For example, Burnett et al. identified a fourth phase below 360 K using these methods, resolving prior inconsistencies .

Tables of Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.